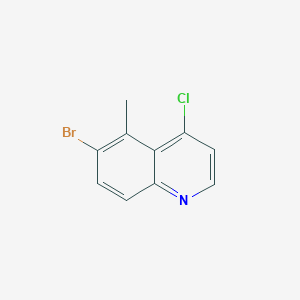

6-Bromo-4-chloro-5-methylquinoline

Description

Significance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This core structure, also known as benzo[b]pyridine, is a cornerstone in heterocyclic chemistry due to its presence in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. frontiersin.orgijpsjournal.com The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of biological activities. bohrium.comresearchgate.netorientjchem.org

The versatility of the quinoline ring system lies in its chemical properties. It can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring. frontiersin.org This functionalization is crucial for modulating the biological and physical properties of quinoline derivatives, making them indispensable building blocks for the development of new drugs and materials. researchgate.net The diverse applications of quinoline derivatives span from antimalarial and anticancer agents to anti-inflammatory and antimicrobial drugs. ijpsjournal.comnih.govrsc.org

Synthetic Challenges and Opportunities in Polysubstituted Quinoline Frameworks

The synthesis of polysubstituted quinolines presents both significant challenges and exciting opportunities for organic chemists. While classical methods like the Skraup, Friedländer, and Combes syntheses have been foundational, they often suffer from limitations such as harsh reaction conditions, low yields, and poor regioselectivity. iipseries.orgnih.gov For instance, the Skraup synthesis requires high temperatures and strong acids, which can be incompatible with sensitive functional groups. researchgate.netnih.gov

Modern synthetic chemistry has seen a surge in the development of more efficient and sustainable methods for constructing polysubstituted quinoline frameworks. nih.gov These newer strategies often employ transition-metal catalysis, such as nickel, rhodium, and copper-catalyzed reactions, to achieve higher yields and greater control over the substitution pattern. nih.govnih.gov The development of one-pot and multicomponent reactions further streamlines the synthesis of complex quinoline derivatives, enhancing atom economy and reducing waste. nih.gov These advancements provide chemists with the tools to create a diverse library of polysubstituted quinolines for various applications. The ability to precisely place multiple substituents on the quinoline core is critical for fine-tuning the properties of the final molecule, a key aspect in drug discovery and materials science. researchgate.net

Academic Research Trajectories for Halogenated and Alkylated Quinolines

Academic research on halogenated and alkylated quinolines is driven by the profound impact these substituents have on the physicochemical and biological properties of the quinoline scaffold. Halogenation, the introduction of halogen atoms such as bromine and chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, the incorporation of halogens can lead to enhanced photostability in fluorescent dyes and improved efficacy in anticonvulsant agents. nih.govnih.gov

Alkylation, the addition of alkyl groups like a methyl group, also plays a crucial role in modifying the properties of quinoline derivatives. Alkyl groups can influence the molecule's steric profile and electronic properties, which in turn affects its interaction with biological receptors. Research in this area focuses on developing selective and efficient methods for introducing halogen and alkyl groups onto the quinoline ring. A significant area of investigation is the C-H bond functionalization of quinolines, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach. researchgate.net The ongoing exploration of halogenated and alkylated quinolines continues to yield novel compounds with promising applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJIJBLHJIHQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC=CC(=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 5 Methylquinoline and Analogous Quinolines

Precursor Synthesis and Quinoline (B57606) Core Formation

The construction of the fundamental quinoline ring is the initial critical phase in the synthesis of complex derivatives. Several named reactions and strategic approaches have been established for this purpose, each offering distinct advantages in terms of substrate scope and substitution patterns.

Condensation and Cyclization Reactions in Quinoline Annulation

The formation of the quinoline ring, a process known as quinoline annulation, is frequently achieved through condensation and subsequent cyclization reactions. These reactions typically involve the joining of an aniline (B41778) derivative with a three-carbon unit, which can be an α,β-unsaturated carbonyl compound, a β-diketone, or a β-ketoester. numberanalytics.comwikipedia.org The initial condensation is followed by an intramolecular cyclization, usually under acidic conditions, and subsequent dehydration or oxidation to yield the aromatic quinoline system. The specific nature of the precursors and reaction conditions dictates the substitution pattern of the resulting quinoline.

Knorr Quinoline Synthesis and its Adaptations for Substituted Anilines and β-Keto Esters

The Knorr quinoline synthesis is a classical and versatile method for preparing 2-hydroxyquinolines (quinolin-2-ones). drugfuture.comwikipedia.orgsynarchive.com This reaction involves the condensation of a β-ketoanilide, which is formed from the reaction of an aniline with a β-ketoester, followed by cyclization promoted by a strong acid like sulfuric acid. drugfuture.comwikipedia.org

The general mechanism proceeds through the formation of a β-ketoanilide intermediate from an aniline and a β-ketoester. drugfuture.com This intermediate then undergoes intramolecular electrophilic aromatic substitution to form a dihydro-hydroxyquinoline, which subsequently dehydrates to yield the final 2-hydroxyquinoline (B72897) product.

Adaptations of the Knorr synthesis allow for the preparation of a wide array of substituted quinolines. By using substituted anilines and various β-keto esters, a diverse range of functional groups can be introduced onto both the benzenoid and pyridinoid rings of the quinoline system. nih.gov For instance, the use of a substituted aniline like 4-bromoaniline (B143363) would lead to a bromo-substituted quinoline. Similarly, the choice of the β-ketoester determines the substituent at the 4-position of the quinoline ring. In some cases, the reaction conditions can be modulated to favor the formation of 4-hydroxyquinolines as a competing product. wikipedia.org

Below is a table summarizing the Knorr synthesis and its key features:

| Feature | Description |

| Reactants | Anilines and β-ketoesters |

| Product | 2-Hydroxyquinolines (Quinolin-2-ones) |

| Catalyst | Strong acid (e.g., Sulfuric Acid, Polyphosphoric Acid) |

| Key Intermediate | β-ketoanilide |

| Mechanism | Intramolecular electrophilic aromatic substitution followed by dehydration |

Approaches Involving Meldrum's Acid and Orthoformates for Quinoline Ring Construction

A significant synthetic route to the quinoline core, particularly for preparing 4-hydroxyquinolines, utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an orthoformate, such as triethyl orthoformate. clockss.orgresearchgate.netwikipedia.org This approach offers a convenient pathway to key intermediates in quinoline synthesis.

The reaction typically begins with the condensation of an aniline, for example, 4-bromoaniline, with Meldrum's acid and triethyl orthoformate. google.comatlantis-press.com This forms an intermediate, 5-[(arylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net This intermediate can then be cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxyquinoline (B1666331) derivative. atlantis-press.comresearchgate.net The 4-hydroxy group can subsequently be converted to a chloro substituent.

This method is advantageous as it avoids some of the harsh conditions of other named reactions and provides a reliable route to 4-hydroxyquinoline precursors. researchgate.net

The following table outlines the steps in this synthetic approach:

| Step | Reactants | Product |

| 1 | Aniline, Meldrum's Acid, Triethyl Orthoformate | 5-[(arylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2 | 5-[(arylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | 4-Hydroxyquinoline derivative |

Synthesis via Ethyl Propiolate and 4-Bromoaniline Intermediates

An alternative pathway to the quinoline core involves the reaction of an aniline with ethyl propiolate. google.com For the synthesis of a 6-bromoquinoline (B19933) derivative, 4-bromoaniline is a key starting material. google.comyoutube.com

This synthetic route is summarized in the table below:

| Step | Reactants | Intermediate/Product |

| 1 | 4-Bromoaniline, Ethyl Propiolate | Ethyl 3-(4-bromoanilino)acrylate |

| 2 | Ethyl 3-(4-bromoanilino)acrylate | 4-Hydroxy-6-bromoquinoline |

| 3 | 4-Hydroxy-6-bromoquinoline, Chlorinating agent (e.g., POCl₃) | 6-Bromo-4-chloroquinoline (B1276899) |

Regioselective Halogenation Strategies

Once the quinoline core is formed, the introduction of halogen atoms at specific positions is a crucial step in the synthesis of compounds like 6-bromo-4-chloro-5-methylquinoline. Regioselectivity, the control of where the halogen is introduced, is of paramount importance.

Bromination and Chlorination of Quinoline Derivatives

The direct halogenation of the quinoline ring can be a complex process, as the electron-donating and electron-withdrawing nature of the existing substituents and the inherent reactivity of the quinoline nucleus direct the position of electrophilic substitution.

For the synthesis of this compound, the precursor would likely be a 5-methylquinoline (B1294701) derivative. The bromination of this precursor would need to be directed to the 6-position. The chlorination step often involves the conversion of a hydroxyl group at the 4-position to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comatlantis-press.com

The regioselective halogenation of quinolines can also be achieved through other methods. For example, metal-free protocols using trihaloisocyanuric acids have been developed for the C5-halogenation of 8-substituted quinolines. nih.govrsc.org While not directly applicable to the synthesis of the title compound, this demonstrates the ongoing research into achieving high regioselectivity in quinoline halogenation. The synthesis of 4-bromoquinoline (B50189) has been achieved by treating quinolin-4-ol with phosphorus tribromide. chemicalbook.com Additionally, methods for the regioselective functionalization of quinolines via magnesiation have been developed, allowing for the introduction of various substituents at specific positions. acs.org

The following table provides examples of halogenation reactions on quinoline derivatives:

| Reactant | Reagent(s) | Product |

| Quinolin-4-ol | Phosphorus tribromide | 4-Bromoquinoline chemicalbook.com |

| 6-Bromoquinolin-4-ol | Phosphorus oxychloride | 6-Bromo-4-chloroquinoline atlantis-press.com |

| 8-Substituted quinoline | Trihaloisocyanuric acid | 5-Halo-8-substituted quinoline nih.govrsc.org |

Site-Selective C-H Halogenation of Quinoline Rings (e.g., C5-H halogenation for precursor modification)

The direct functionalization of carbon-hydrogen (C-H) bonds is an atom-economical and efficient strategy for modifying the quinoline scaffold. nih.gov Achieving site-selectivity, however, presents a major challenge due to the presence of multiple C-H bonds with similar reactivity. nih.gov The halogenation of the C5 position on the quinoline ring is particularly important for synthesizing various derivatives, including those with pharmaceutical applications. rsc.org

Several methods have been developed to achieve regioselective C5-H halogenation, often on 8-substituted quinolines where the substituent at the C8-position directs the halogenation. nih.govrsc.org For instance, an operationally simple, metal-free protocol has been established for the C5-halogenation of a range of 8-substituted quinoline derivatives. nih.govrsc.org This method works under air at room temperature and shows high generality and regioselectivity. nih.govrsc.org The ability to selectively introduce a halogen at the C5 position provides a crucial synthetic handle for further modifications, making it a key step in the synthesis of complex quinoline precursors. rsc.orgresearchgate.net

Application of N-Halosuccinimides (NBS, NCS) in Quinoline Halogenation

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used and easily handled reagents for the halogenation of aromatic compounds, including quinolines. yinshai.com They generate the relatively inert succinimide (B58015) as a byproduct, simplifying reaction workup. yinshai.com

An efficient, metal-free method for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and N-iodosuccinimide) as the halogen source in water. rsc.org This approach is notable for proceeding without additional oxidants or additives, offering a broad substrate scope and short reaction times. rsc.org In other systems, the activation of N-halosuccinimides with acids can facilitate the halogenation of even deactivated aromatic rings. organic-chemistry.org For example, catalytic amounts of acids like p-toluenesulfonic acid have been used with NBS and NCS for the ring halogenation of polyalkylbenzenes. elsevierpure.com The choice of solvent is also critical; while carbon tetrachloride was traditionally used, acetonitrile (B52724) has emerged as an effective alternative. sciencemadness.org

Interactive Table: N-Halosuccinimide (NXS) Halogenation of Quinolines and Related Aromatics

| Reagent | Substrate Type | Catalyst/Conditions | Position Selectivity | Reference |

|---|---|---|---|---|

| NCS, NBS, NIS | Quinoline derivatives | Metal-free, water | C5-selective | rsc.org |

| NBS, NCS | 8-Substituted Quinolines | Metal-free, trihaloisocyanuric acids, rt | C5-selective | nih.govrsc.org |

| NBS | 1,4-dimethoxybenzene | NH4NO3, CH3CN, 25°C | Ortho to methoxy | sciencemadness.org |

| NBS, NCS, NIS | Deactivated Aromatics | BF3-H2O or Trifluoromethanesulfonic acid | Varies | organic-chemistry.org |

| NBS, NCS | Polyalkylbenzenes | p-toluenesulfonic acid | Ring halogenation | elsevierpure.com |

Transition Metal-Catalyzed and Metal-Free Halogenation Protocols

Both transition metal-catalyzed and metal-free strategies have been successfully employed for the halogenation of quinolines, each with distinct advantages.

Metal-Free Protocols: Metal-free methods are often praised for their operational simplicity, lower cost, and reduced environmental impact, as they avoid contamination of the product with metal residues. rsc.org A prominent example involves the use of trihaloisocyanuric acids as an inexpensive and atom-economical halogen source for the regioselective C5-halogenation of 8-substituted quinolines. nih.govrsc.org This reaction proceeds at room temperature, is open to the air, and demonstrates excellent functional group tolerance. nih.govrsc.org Other metal-free systems may use oxidants like K₂S₂O₈ at elevated temperatures. rsc.org

Transition Metal-Catalyzed Protocols: Transition metal catalysis provides an alternative and powerful route to C-H functionalization of quinolines. acs.org Various metals, including copper (Cu), palladium (Pd), and iron (Fe), have been used to mediate or catalyze C5 and/or C7 halogenations. rsc.org For instance, a copper-promoted method for the C5-bromination of 8-aminoquinoline (B160924) amides uses alkyl bromides as the halogen source in DMSO under air. researchgate.net While effective, these methods can have drawbacks, such as the need for an inert atmosphere, higher temperatures, and the difficulty of removing the metal catalyst from the reaction mixture. rsc.org

Interactive Table: Comparison of Halogenation Protocols for Quinolines

| Protocol Type | Key Reagents/Catalysts | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Metal-Free | Trihaloisocyanuric acids, N-halosuccinimides | Operationally simple, atom-economical, no metal contamination, mild conditions. | May require specific directing groups for high selectivity. | nih.govrsc.orgrsc.org |

| Transition Metal-Catalyzed | Cu, Pd, Fe salts | High reactivity, can functionalize less reactive C-H bonds. | Potential metal contamination, often requires harsher conditions, inert atmosphere. | acs.orgrsc.orgresearchgate.net |

Methyl Group Introduction and Positional Functionalization

The introduction and subsequent functionalization of a methyl group are critical steps in building the specific structure of this compound.

Alkylation Strategies for Substituted Quinoline Scaffolds

Alkylation of the quinoline scaffold can be achieved through various strategies. One approach involves the C2-selective alkylation of quinoline N-oxides with active methylene (B1212753) compounds under metal-free conditions. rsc.org More broadly, the development of directing group strategies has enabled the functionalization of remote positions on the quinoline ring. researchgate.net For example, catalytic directing templates have been designed to achieve C6 and C7 olefination, alkynylation, and allylation. researchgate.net Classical synthetic methods, such as the Knorr or Conrad-Limpach syntheses, build the quinoline core from substituted anilines and β-ketoesters, allowing for the introduction of a methyl group at a specific position from the outset. nih.govresearchgate.net

Regioselective C(sp³)-H Alkylation and Methylation Methods

Once a methyl group is present on the quinoline ring, its C(sp³)-H bonds can be directly functionalized. This is a challenging but powerful strategy for further elaboration of the molecule. researchgate.net Research has largely focused on the functionalization of 8-methylquinolines, where the nitrogen atom of the quinoline ring acts as a built-in directing group.

Rhodium(III)-catalyzed reactions have proven particularly effective. For example, the C(sp³)-H bonds of 8-methylquinolines can be alkylated with maleimides or oxabenzonorbornadiene scaffolds. acs.orgresearchgate.net Furthermore, a highly regioselective monomethylation of the 8-methyl group has been achieved using a Cp*Rh(III) catalyst with potassium methyltrifluoroborate as the methyl source. researchgate.net Cobalt(III) catalysts have also been employed for the highly regioselective and stereoselective alkenylation of the C(sp³)-H bond in 8-methylquinolines. acs.org These methods demonstrate the feasibility of selectively activating and functionalizing a methyl group on the quinoline scaffold, a key concept for advanced synthetic routes. researchgate.netnih.gov

Sequential Functionalization and Multistep Synthetic Routes

The synthesis of a molecule with multiple specific substituents like this compound requires a carefully planned multi-step sequence. A logical approach involves constructing the core heterocyclic ring with some substituents already in place, followed by sequential halogenation and functionalization steps.

A plausible synthetic pathway can be extrapolated from established methods for analogous compounds. researchgate.netgoogle.com One such route could begin with a Knorr-type synthesis, a classic method for forming quinolin-2(1H)-one derivatives. researchgate.net

Ring Formation: The synthesis would likely start with an appropriately substituted aniline, such as 4-bromo-3-methylaniline (B1294692). This aniline would undergo condensation with a β-ketoester (e.g., ethyl acetoacetate) to form an anilide intermediate. researchgate.net

Cyclization: The resulting anilide is then cyclized under acidic conditions to form the quinolinone ring system. This would yield 6-bromo-5-methyl-4-methylquinolin-2(1H)-one . The Knorr reaction conditions can be optimized to ensure specific formation of the desired anilide isomer. researchgate.net

Chlorination: The final step would be the conversion of the 2-hydroxy group (the tautomeric form of the quinolinone) and the 4-hydroxy group to chloro groups. However, to obtain the target 4-chloro derivative, a Conrad-Limpach synthesis might be more direct, which initially forms a 4-hydroxyquinoline. Starting with 4-bromo-3-methylaniline and reacting it with a suitable dicarbonyl compound would lead to 6-bromo-5-methylquinolin-4-ol . This intermediate can then be chlorinated at the C4 position using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the final product, This compound . atlantis-press.com

This sequential approach, combining classical ring-forming reactions with modern functionalization techniques, allows for the precise and controlled construction of the target molecule.

Strategic Ordering of Substituent Introduction (Halogens, Methyl Group)

The sequence in which halogen and methyl groups are introduced onto the quinoline framework is a crucial aspect of the synthetic design. The directing effects of existing substituents heavily influence the regioselectivity of subsequent reactions. For instance, in the synthesis of hydroxychloroquine, the chloro and amino substituents are both ortho-para directing, a factor that must be considered when planning the introduction of other groups. youtube.com

Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often serve as foundational methods that can be adapted for substituted quinolines. nih.gov However, these methods can sometimes lead to mixtures of products or require harsh conditions. nih.govnih.gov Therefore, modern approaches often involve a more controlled, stepwise introduction of functional groups.

A common strategy involves starting with a pre-substituted aniline. For example, to synthesize a 6-bromoquinoline derivative, one might begin with 4-bromoaniline. chemicalbook.comatlantis-press.com The cyclization reaction to form the quinoline ring would then incorporate the bromine at the desired position. The methyl group could be present on the aniline precursor or introduced at a later stage through a suitable C-H activation or coupling reaction.

The introduction of the chlorine atom at the 4-position is often achieved in a later step, as described in the following section on functional group interconversions. This strategic delay is often due to the reactivity of the 4-position and the common availability of 4-hydroxyquinoline precursors.

A patent for the synthesis of 6-bromo-4-chloroquinoline outlines a three-step process starting from 4-bromoaniline and diethyl ethoxymethylenemalonate. google.com This is followed by a cyclization step and then chlorination, illustrating a defined order of substituent establishment. google.com

Table 1: Strategic Approaches to Substituent Introduction

| Step | Reaction | Purpose | Key Considerations |

|---|---|---|---|

| 1 | Starting Material Selection | Incorporate initial substituents | Use of pre-substituted anilines (e.g., 4-bromoaniline) to fix the position of the bromo group. |

| 2 | Cyclization | Form the quinoline core | Choice of cyclization method (e.g., Gould-Jacobs, Conrad-Limpach) influences the initial substitution pattern on the pyridine (B92270) ring. |

Functional Group Interconversions (e.g., Hydroxyl to Chloro Conversion)

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.com In the synthesis of this compound, a particularly important FGI is the conversion of a hydroxyl group at the 4-position to a chloro group.

This transformation is common because many classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, yield 4-hydroxyquinolines (which often exist in the tautomeric 4-quinolone form). youtube.com These precursors are then converted to the 4-chloro derivatives.

A widely used reagent for this chlorination is phosphorus oxychloride (POCl₃). google.commdpi.com The reaction typically involves heating the 4-hydroxyquinoline with POCl₃, sometimes in the presence of a solvent like toluene (B28343). google.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be employed. A patent describes the synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinolin-4(1H)-one using phosphorus trichloride (B1173362) with a yield of 91.5%. google.com

The conversion of a hydroxyl group to a leaving group like a sulfonate (e.g., tosylate or mesylate) followed by nucleophilic substitution with a chloride source is another viable, albeit longer, route. ub.edu

Table 2: Reagents for Hydroxyl to Chloro Conversion in Quinolines

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux | 91.5% | google.com |

| Phosphorus oxychloride (POCl₃) | 80-90 °C, 16 h | - | mdpi.com |

| Phosphorus trichloride (PCl₃) | Toluene, reflux, 2 hours | 91.5% | google.com |

The reverse reaction, the hydrolysis of a 4-chloroquinoline (B167314) to a 4-hydroxyquinoline, is also a possible transformation, highlighting the versatility of these functional groups in synthetic strategies.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netrsc.org

For the synthesis of substituted quinolines, various catalytic systems have been developed to improve efficiency and selectivity. rsc.org For instance, the use of metal catalysts like copper, palladium, or ruthenium has been shown to promote specific bond formations under milder conditions. rsc.orgorganic-chemistry.orgresearchgate.net A study on the synthesis of quinolines via sequential addition and I₂-mediated desulfurative cyclization found that iodine was the best oxidant, leading to a 92% yield. rsc.org

Solvent choice can significantly impact reaction outcomes. rsc.org In the synthesis of quinoline derivatives, polar aprotic solvents like DMF have been found to be beneficial, while protic solvents such as ethanol (B145695) can sometimes be detrimental to the reaction. rsc.org The use of microwave irradiation has also emerged as a technique to reduce reaction times and, in some cases, improve yields. nih.gov

In the specific context of the chlorination of 4-hydroxyquinolines, the reaction temperature and duration are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat could cause degradation of the product. A patented procedure for the synthesis of 6-bromo-4-chloroquinoline specifies a reflux in toluene for 2 hours for the chlorination step. google.com Another method for a similar transformation indicates heating at 115 °C for 4 hours. google.com

The development of high-throughput screening methods, such as using microdroplet reactions, allows for the rapid optimization of reaction conditions for the synthesis of quinoxaline (B1680401) derivatives, a related class of heterocycles. nih.gov This highlights a trend towards more systematic and efficient optimization strategies in modern synthetic chemistry.

Table 3: Examples of Optimized Conditions in Quinoline Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Desulfurative Cyclization | I₂ (oxidant) | DMF | Room Temperature | 92% | rsc.org |

| Chlorination | Phosphorus trichloride | Toluene | Reflux | 91.5% | google.com |

| Friedländer Synthesis | Chloramine-T | Acetonitrile | Reflux | Good to excellent | researchgate.net |

By carefully selecting the synthetic route, strategically ordering the introduction of substituents, employing efficient functional group interconversions, and optimizing reaction conditions, chemists can effectively synthesize complex molecules like this compound with high yield and purity.

Reactivity and Advanced Functionalization of 6 Bromo 4 Chloro 5 Methylquinoline Scaffolds

Cross-Coupling Reaction Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a dihalogenated substrate like 6-bromo-4-chloro-5-methylquinoline, the choice of catalyst, ligands, and reaction conditions can be tailored to achieve regioselective functionalization at either the C-4 or C-6 position.

Palladium-Catalyzed Suzuki-Miyaura Coupling on Halogenated Quinolines

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides or triflates. nih.govyoutube.com This reaction is widely used for the synthesis of biaryl compounds and is noted for its mild conditions and high functional group tolerance. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate (Ar-Pd-X). youtube.comnih.gov

Transmetalation : The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium complex, displacing the halide and forming a diarylpalladium complex (Ar-Pd-Ar'). This step is typically facilitated by a base. youtube.comnih.gov

Reductive Elimination : The diarylpalladium complex eliminates the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. youtube.comnih.gov

In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C-6 position. This regioselectivity is a common feature in palladium-catalyzed reactions with substrates containing multiple different halogens. Research on other dihalogenated quinolines has demonstrated that Suzuki-Miyaura coupling can be performed selectively. For instance, dichlorobis(triphenylphosphine)palladium(II) has been used to catalyze the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids, achieving high yields of the corresponding 6-aryl and 6,8-diaryl products. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene (B28343)/Water | 75-82 |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Water | 78 |

| 5-bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Water | 72 |

Data adapted from studies on similar bromoquinoline scaffolds. researchgate.net

Heck Coupling Reactions with Quinoline (B57606) Substrates

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a cornerstone of C-C bond formation and is particularly useful for the vinylation of aromatic rings. The mechanism typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org

For quinoline substrates, the Heck reaction provides a route to introduce alkenyl groups, which can be further modified. rsc.org A notable application is in the intramolecular synthesis of substituted quinolines, where an intramolecular Heck coupling followed by dehydrogenation can yield the quinoline heterocycle. rsc.org This highlights the utility of the Heck reaction in building complex molecular architectures. As with Suzuki coupling, the C-Br bond at the C-6 position of this compound would be expected to react preferentially over the C-Cl bond at C-4 under standard Heck conditions.

Buchwald-Hartwig Amination for C-N Bond Formation Utilizing Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orgmychemblog.com This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. mychemblog.comrsc.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. mychemblog.comyoutube.com The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the cycle. youtube.comscienceopen.com

This methodology can be applied to halogenated quinolines to introduce a wide range of amino functionalities. For instance, palladium-catalyzed aminations of quinolinequinone derivatives have been shown to produce novel 6-arylamino derivatives in excellent yields. scienceopen.com The use of bulky, electron-rich biaryl phosphine ligands like XPhos and BrettPhos often improves reaction times and yields compared to simpler ligands like triphenylphosphine. scienceopen.com Applying this to this compound, selective amination at the C-6 position could be achieved, followed by a second amination at the C-4 position under more forcing conditions if desired.

| Palladium Source | Ligand | Amine | Base | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine | Aniline (B41778) | NaOt-Bu | Traces |

| Pd(OAc)₂ | XPhos | Aniline | NaOt-Bu | 90 |

| Pd(OAc)₂ | BrettPhos | Aniline | NaOt-Bu | 92 |

Data adapted from studies on halogenated quinolinequinones. scienceopen.com

One-Pot Cross-Coupling/C-H Functionalization Strategies

One-pot reactions that combine mechanistically distinct processes, such as traditional cross-coupling and C-H functionalization, offer significant advantages in terms of efficiency and sustainability. nih.govsoton.ac.uk Such sequential, palladium-catalyzed strategies have been developed for the synthesis of complex, medicinally relevant heterocycles. researchgate.netmdpi.com

These processes often use a single palladium precatalyst to facilitate multiple transformations, such as a Heck olefination followed by a direct C-H arylation. researchgate.netmdpi.com Remarkably, these reactions can sometimes proceed in air without the need for added phosphine ligands, as the quinoline substrate itself can act as an N-ligand for the palladium catalyst. nih.govsoton.ac.ukacs.org This approach allows for the rapid construction of π-extended frameworks from simple halogenated precursors. soton.ac.uksoton.ac.uk For this compound, one could envision a one-pot sequence involving a Suzuki or Heck reaction at the C-6 position, followed by an intramolecular C-H functionalization directed by the newly introduced group to build a more complex, fused ring system.

Influence of Ligands and Palladium Chemistry on Cross-Coupling Efficiency and Regioselectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, profoundly influencing efficiency, stability of the catalyst, and, crucially, selectivity. enscm.fr Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are known to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles. nih.gov

In substrates with multiple reactive sites, such as dihalogenated quinolines, the ligand can control which site reacts. This ligand-controlled regioselectivity is a powerful synthetic tool. nih.govsemanticscholar.org For example, in the cross-coupling of an aryl chloro triflate, the choice between different phosphine ligands can completely reverse the regioselectivity of the oxidative addition step. nih.gov Similarly, phosphine ligands can direct the site of cross-coupling by facilitating the migration of an organopalladium species along an alkyl chain. chimia.ch For this compound, while the inherent reactivity difference between C-Br and C-Cl provides a primary level of control, specialized ligand systems could be employed to override this preference or to enable efficient coupling at the less reactive C-4 chloride position after the C-6 position has been functionalized.

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, and copper, enables the site-selective functionalization of quinoline at nearly all positions. nih.govscilit.com

The regioselectivity of C-H functionalization on the quinoline ring is often governed by the electronic properties of the ring and the use of directing groups. nih.gov While the C-2 position is often readily functionalized due to the directing effect of the ring nitrogen, functionalization at other positions (C-3 through C-8) has become increasingly accessible. nih.govacs.org

For a substituted quinoline like this compound, the existing substituents will influence the electronic landscape and steric accessibility of the available C-H bonds (C-2, C-3, C-7, and C-8). Functionalization often proceeds through the quinoline N-oxide, which alters the electronic properties and can direct metallation to specific sites. nih.govrsc.org For example, palladium-catalyzed direct arylation of quinoline N-oxides can occur at the C-2 position. nih.gov The development of methods for distal C-H functionalization provides pathways to modify positions like C-5 and C-8, which are more challenging to access through classical methods. nih.gov This allows for the late-stage introduction of chemical diversity into the quinoline core, complementing the modifications made possible through cross-coupling at the halogenated positions.

Regioselective C-H Functionalization of Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like quinoline. nih.govnih.gov This approach avoids the need for pre-functionalized substrates, streamlining synthetic pathways. rsc.org The regioselectivity of C-H activation on the quinoline nucleus is influenced by the inherent electronic properties of the ring system and can be precisely controlled through the choice of catalyst and directing groups. mdpi.commdpi.com

The quinoline ring has several C-H bonds with different reactivity profiles:

C2 and C4 positions: These are electron-deficient and susceptible to nucleophilic attack or metalation.

C8 position: The peri-position to the nitrogen atom allows for chelation-assisted functionalization.

C3, C5, C6, C7 positions: These positions on the pyridine (B92270) and benzene (B151609) rings can also be functionalized, often requiring specific catalytic systems to achieve selectivity.

For the this compound scaffold, the C2, C3, C7, and C8 positions are available for C-H functionalization. The electronic effects of the existing bromo, chloro, and methyl substituents will modulate the reactivity of these sites.

Transition Metal-Catalyzed C-H Activation Systems (e.g., Pd(II), Rh(III), Rare-Earth Catalysts)

Transition metal catalysis is the most prevalent strategy for the regioselective C-H functionalization of quinolines. nih.govacs.org Various metals have been employed to target different positions on the quinoline ring, primarily through chelation-assisted pathways. nih.govresearchgate.net

Palladium(II) Catalysis: Palladium catalysts are widely used for C-H functionalization, particularly for C2-arylation of quinoline N-oxides. nih.gov While C2 is a common site for functionalization, specific ligand and solvent systems have been developed to achieve unusual C8 selectivity. acs.org For instance, Pd(OAc)₂ in acetic acid can promote C8-arylation of quinoline N-oxides with iodoarenes, overcoming the inherent preference for C2 activation. acs.org

Rhodium(III) Catalysis: Rhodium catalysts have proven effective for C-H activation, especially for C8-alkenylation of quinoline N-oxides. rsc.orgacs.org These reactions often proceed via a five-membered cyclometalated intermediate, directed by the N-oxide group. acs.org

Other Metals: Ruthenium, cobalt, nickel, and copper catalysts have also been successfully applied in quinoline C-H functionalization, enabling diverse transformations such as olefination, oxyarylation, and amidation at various positions. rsc.orgresearchgate.net

The table below summarizes representative transition metal-catalyzed C-H functionalization reactions on quinoline derivatives, which are applicable to the this compound scaffold.

| Catalyst System | Quinoline Substrate | Reaction Type | Position Functionalized | Key Findings |

|---|---|---|---|---|

| Pd(OAc)₂ / Acetic Acid | Quinoline N-Oxides | Arylation | C8 | Unusual C8 selectivity is achieved, deviating from the typical C2 functionalization. acs.org |

| [Rh(cod)Cl]₂ / dppe | Quinoline N-Oxide | Alkylation | C2 | Highly selective C2 activation for hydroarylation of alkenes. nih.gov |

| Co(III) complex | Quinoline N-Oxides | Olefination/Oxyarylation | C8 | Proceeds via a C(8)-H cobaltation mechanism. rsc.org |

| CuBr / TBHP | Quinoline N-Oxide | Carbamoylation | C2 | Direct copper-catalyzed introduction of a carbamoyl group. nih.gov |

| [Ru(p-cymene)Cl₂]₂ | 3-Aldehyde Indoles | Alkenylation | C4 | Demonstrates directing group ability for functionalizing six-membered rings in fused systems. mdpi.com |

Metal-Free C-H Activation Pathways

While transition metal catalysis is dominant, metal-free C-H functionalization methods have gained traction as more sustainable and economical alternatives. rsc.org These pathways often involve radical intermediates or proceed through mechanisms like intramolecular Friedel-Crafts-type reactions.

One notable metal-free approach involves the reaction of quinoline N-oxides with ynamides, catalyzed by a Brønsted acid. This reaction proceeds through a quinolyl enolonium intermediate and results in selective C8-functionalization. rsc.org Another strategy utilizes iodide catalysis with an oxidant like tert-butyl hydroperoxide (TBHP) to functionalize C(sp³)–H bonds of 2-methylquinolines, which then undergo tandem cyclization. nih.govacs.org These radical-based methods offer a distinct approach to modifying quinoline structures without the need for metal catalysts. mdpi.comrsc.org

Role of Directing Groups (e.g., Quinoline N-Oxides) in C-H Activation

Directing groups are crucial for controlling the regioselectivity of C-H activation. mdpi.com In quinoline chemistry, the quinoline N-oxide is the most prominent and versatile directing group. nih.govacs.org The N-oxide functionality can be easily installed and removed, serving as a traceless handle to guide metal catalysts to specific C-H bonds.

The oxygen atom of the N-oxide acts as a coordinating site for the metal center, facilitating the formation of a stable five-membered or six-membered cyclometalated intermediate. This chelation effect directs the functionalization to either the C2 or C8 position. acs.orgresearchgate.net

C2-Functionalization: Many palladium-catalyzed reactions, such as arylations, alkylations, and alkenylations, are directed to the C2 position. nih.gov

C8-Functionalization: The proximity of the C8-H bond to the N-oxide oxygen allows for the formation of a stable five-membered palladacycle or iridacycle, enabling selective functionalization at this remote position. acs.orgacs.orgacs.org Rhodium and iridium catalysts, in particular, have been developed for highly regioselective C8 iodination and amidation. acs.orgresearchgate.net

By converting this compound to its corresponding N-oxide, C-H activation can be directed specifically to the C2 or C8 positions, providing a powerful tool for controlled diversification of the scaffold.

Photocatalytic Approaches to C-H Functionalization

The synergy between visible-light photocatalysis and C-H activation has opened new avenues for chemical synthesis under mild conditions. beilstein-journals.orgacs.org Photoredox catalysis can generate radical intermediates that engage in C-H functionalization pathways, often exhibiting complementary reactivity and selectivity compared to traditional thermal methods. acs.org

Dual catalytic systems combining a transition metal C-H activation catalyst with a photocatalyst can enable transformations that are otherwise challenging. beilstein-journals.org For example, the perfluoroalkylation of N-(quinolin-8-yl)benzamides can be achieved using a copper catalyst for C-H activation in conjunction with a photoredox catalyst that generates perfluoroalkyl radicals from the corresponding iodide. beilstein-journals.org These methods, characterized by their mildness and selectivity, are well-suited for the late-stage functionalization of complex molecules. acs.org The application of such photocatalytic strategies to the this compound core could provide novel routes to previously inaccessible derivatives.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic rings. wikipedia.orgacs.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub In the case of this compound, the heterocyclic nitrogen atom acts as an electron-withdrawing group, activating the pyridine ring, particularly at the C4 position, towards nucleophilic attack.

Substitution of Halogen Atoms with Various Nucleophiles

The this compound scaffold possesses two halogen atoms, chlorine at C4 and bromine at C6, which can potentially be displaced by nucleophiles. evitachem.com The C4-chloro substituent is significantly more activated towards SNAr than the C6-bromo substituent due to its position on the electron-deficient pyridine ring and its para-relationship to the ring nitrogen. The C6 position on the carbocyclic ring is less electron-deficient and thus less reactive towards nucleophilic attack.

A wide variety of nucleophiles can be employed to displace the activated chlorine atom at the C4 position:

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and hydroxides can introduce alkoxy and hydroxy groups.

N-Nucleophiles: Ammonia, primary and secondary amines, and hydrazines can be used to synthesize 4-aminoquinoline and 4-hydrazinoquinoline derivatives. mdpi.com

S-Nucleophiles: Thiolates can be used to install thioether functionalities.

C-Nucleophiles: While less common, strong carbanions can also participate in SNAr reactions.

The general reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.orgresearchgate.net This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com Therefore, the C4-Cl is expected to be readily displaced under SNAr conditions, while displacement of the C6-Br would require much harsher conditions or a different reaction mechanism, such as transition-metal-catalyzed cross-coupling.

The table below outlines potential SNAr reactions on the 4-chloro position of the quinoline scaffold.

| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Potential Product Class |

|---|---|---|---|

| Hydroxide | NaOH | -OH | 4-Quinolinone |

| Alkoxide | NaOMe | -OCH₃ | 4-Methoxyquinoline |

| Amine | R-NH₂ | -NHR | 4-Aminoquinoline |

| Hydrazine | N₂H₄ | -NHNH₂ | 4-Hydrazinoquinoline mdpi.com |

| Azide | NaN₃ | -N₃ | 4-Azidoquinoline mdpi.com |

| Thiolate | NaSR | -SR | 4-(Alkylthio)quinoline |

Electronic and Steric Effects of Substituents on SNAr Reactivity

The reactivity of the this compound scaffold in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic and steric properties of its substituents. The quinoline ring system itself, containing an electron-withdrawing nitrogen atom, is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C2 and C4 positions. In the case of this compound, the reaction is further directed by the substituents on both the pyridine and benzene rings.

Electronic Effects:

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing this intermediate through resonance or inductive effects.

In this specific quinoline derivative, the primary factors influencing electronic effects are:

Quinoline Nitrogen: The nitrogen atom in the pyridine ring acts as a powerful EWG, reducing the electron density of the entire ring system and making it more susceptible to nucleophilic attack.

Chloro Group (C4): The chlorine atom at the C4 position is a good leaving group and also an EWG by induction, further activating this position for substitution. SNAr reactions on chloroquinolines preferentially occur at the C4 position.

Steric Effects:

Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. In this compound, the key steric factor is the methyl group at the C5 position.

Peri-Interaction: The C5-methyl group is positioned adjacent to the C4-chloro reaction center. This "peri" position can create steric congestion, potentially hindering the attack of bulky nucleophiles at the C4 position. This hindrance can lead to slower reaction rates compared to an unsubstituted quinoline at the C5 position. The magnitude of this steric effect is dependent on the size of the incoming nucleophile. Smaller nucleophiles may be less affected, while larger, more sterically demanding nucleophiles could face significant hindrance, potentially requiring more forcing reaction conditions.

Table 1: Summary of Substituent Effects on SNAr Reactivity at C4

| Substituent | Position | Electronic Effect | Steric Effect on C4 Attack | Overall Impact on Reactivity |

| Quinoline Nitrogen | 1 | Strong Electron-Withdrawing | None | Activation |

| Chloro | 4 | Inductive Electron-Withdrawing | Leaving Group | Activation |

| Methyl | 5 | Weak Electron-Donating | Potential Hindrance | Moderate Deactivation/Hindrance |

| Bromo | 6 | Inductive Electron-Withdrawing | None | Activation |

Oxidation and Reduction Reactions of Quinoline Derivatives

The this compound scaffold possesses several sites susceptible to oxidation and reduction, allowing for diverse functionalization. Key reactions involve the methyl group, the heterocyclic pyridine ring, and the carbon-halogen bonds.

Oxidation Reactions:

The most reactive site for oxidation on the this compound molecule is the methyl group at the C5 position. The oxidation of methyl groups on quinoline rings is a well-established transformation that can yield either quinoline-carboxaldehydes or quinoline-carboxylic acids, depending on the oxidant and reaction conditions.

Common oxidizing agents and their products include:

Selenium Dioxide (SeO2): This reagent is frequently used for the controlled oxidation of methylquinolines to their corresponding aldehydes. The reaction is typically carried out in a solvent like dioxane.

Nickel Peroxide: In an aqueous base, nickel peroxide can oxidize methylquinolines to the corresponding carboxylic acid in high yield.

Palladium Catalysts: Palladium(II) complexes can catalyze the aerobic oxidation of methylquinolines. In the presence of acetic anhydride (Ac2O), this can lead to the formation of the corresponding 8-quinolylmethyl acetates.

Hypervalent Iodine Reagents: Reagents like Phenyliodine diacetate (PIDA) can be used for the chemoselective oxidation of methylquinolines to quinoline-carbaldehydes under metal-free and mild conditions.

These transformations provide valuable synthetic handles, as the resulting aldehyde or carboxylic acid can be used in a wide array of subsequent chemical modifications.

Table 2: Selected Oxidation Reactions of Methylquinoline Derivatives

| Reagent(s) | Typical Product | Reaction Conditions |

| Selenium Dioxide (SeO | Aldehyde | Boiling dioxane |

| Nickel Peroxide | Carboxylic Acid | Aqueous base, room temperature |

| Pd(OAc) | Acetoxymethyl derivative | Acetic Acid (AcOH) solution |

| Phenyliodine diacetate (PIDA) | Aldehyde | DMSO, room temperature |

Reduction Reactions:

Reduction reactions involving haloquinoline derivatives can proceed via several pathways, primarily involving either the hydrogenation of the heterocyclic ring or the reductive dehalogenation of the C-X bonds.

Catalytic Hydrogenation: The pyridine ring of the quinoline system can be selectively reduced to yield a 1,2,3,4-tetrahydroquinoline. This is a common transformation achieved using various catalysts and hydrogen sources. nih.gov Transition metal catalysts (e.g., based on cobalt, palladium, or rhenium) with molecular hydrogen (H2) are often employed. nih.govdigitellinc.com Notably, certain catalytic systems, such as those using rhenium sulfide (Re2S7), have been shown to hydrogenate bromoquinolines to the corresponding bromo-1,2,3,4-tetrahydroquinolines without cleaving the C-Br bond. digitellinc.com Electrocatalytic hydrogenation using water as the hydrogen source over a fluorine-modified cobalt catalyst has also been reported to be effective for this transformation under ambient conditions. nih.gov

Reductive Dehalogenation: The carbon-chlorine and carbon-bromine bonds can be cleaved under reductive conditions, replacing the halogen with a hydrogen atom. This process, known as hydrodehalogenation, can be achieved using various methods, including transition-metal-catalyzed reactions. For instance, palladium catalysts in the presence of a hydrogen source can effect the removal of aryl halides. organic-chemistry.org The relative reactivity of C-X bonds to hydrogenolysis generally follows the order C-I > C-Br > C-Cl, suggesting that selective debromination might be achievable under carefully controlled conditions.

The choice of reducing agent and reaction conditions determines the outcome, allowing for either the saturation of the heterocyclic ring or the removal of one or both halogen atoms.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis and Functionalization

The reactivity of 6-Bromo-4-chloro-5-methylquinoline is governed by the interplay of its substituents and the inherent electronic properties of the quinoline core. Mechanistic studies on related systems provide a framework for predicting and understanding its behavior in various chemical transformations.

Direct C-H functionalization is a powerful tool for modifying heterocyclic systems, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govnih.gov For a molecule like this compound, the potential sites for C-H activation are the C-H bonds on the carbocyclic and heterocyclic rings. The choice of catalyst and reaction conditions can selectively target these positions. nih.govrsc.org

Ligand-Promoted Deprotonation: In many transition metal-catalyzed C-H activation reactions, a ligand assists in the deprotonation of a C-H bond. rsc.org For instance, in palladium-catalyzed reactions, a ligand such as an acetate (B1210297) or a pivalate (B1233124) can act as a base to facilitate the C-H cleavage, leading to the formation of a cyclometalated intermediate. nih.gov In the case of this compound, the nitrogen atom of the quinoline can act as a directing group, guiding the metal catalyst to an adjacent C-H bond, such as the one at the C-8 position. The subsequent ligand-promoted deprotonation would then form a stable palladacycle, poised for further functionalization. nih.gov

Single Electron Transfer (SET): An alternative pathway for C-H functionalization involves a single electron transfer mechanism. researchgate.netsigmaaldrich.com This process is often initiated by a photocatalyst that, upon excitation, can oxidize or reduce the quinoline substrate to generate a radical ion. researchgate.netsigmaaldrich.comacs.org This radical species is highly reactive and can undergo subsequent reactions to form new bonds. For this compound, an SET process could lead to the formation of a quinoline radical cation, which could then react with a nucleophile to achieve functionalization at various positions.

The presence of two distinct halogen atoms, a bromine at C-6 and a chlorine at C-4, makes this compound an excellent substrate for selective cross-coupling reactions. The general catalytic cycle for these reactions, particularly those mediated by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com

The relative reactivity of the C-Br and C-Cl bonds is a critical factor. Generally, the C-Br bond is more reactive towards oxidative addition with a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for selective functionalization at the C-6 position while leaving the C-4 position intact.

A typical catalytic cycle for a Suzuki-Miyaura coupling at the C-6 position would proceed as follows:

Oxidative Addition: A Pd(0) complex reacts with the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: An organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

By carefully controlling the reaction conditions, it is possible to subsequently functionalize the C-4 position in a second cross-coupling reaction.

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | This compound, Pd(0)L_n | (6-(4-chloro-5-methylquinolinyl))Pd(II)(Br)L_n |

| Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) center. | (6-(4-chloro-5-methylquinolinyl))Pd(II)(Br)L_n, R-B(OR')_2 | (6-(4-chloro-5-methylquinolinyl))Pd(II)(R)L_n |

| Reductive Elimination | The coupled product is formed, and the catalyst is regenerated. | (6-(4-chloro-5-methylquinolinyl))Pd(II)(R)L_n | 6-R-4-chloro-5-methylquinoline, Pd(0)L_n |

This table outlines the key steps in a selective Suzuki-Miyaura cross-coupling reaction at the C-6 position of this compound.

The regioselectivity of reactions involving this compound is influenced by a combination of steric and electronic effects. The existing substituents play a crucial role in directing incoming reagents to specific positions. rsc.orgacs.org

Electronic Effects: The electron-withdrawing nature of the nitrogen atom and the halogen substituents deactivates the quinoline ring towards electrophilic attack and activates it towards nucleophilic attack. The precise location of functionalization depends on the specific reaction mechanism. For instance, in nucleophilic aromatic substitution, the positions ortho and para to the activating groups are favored.

Steric Effects: The methyl group at the C-5 position provides significant steric hindrance, which can block or slow down reactions at adjacent positions, such as C-4 and C-6. This steric bulk can be exploited to enhance the regioselectivity of certain transformations. For example, in a cross-coupling reaction, a bulky ligand on the metal catalyst can further enhance the selectivity for the less sterically hindered C-6 position over the more hindered C-4 position.

Recent studies have demonstrated that the functionalization of quinolines can be highly regioselective, with the outcome often dictated by the choice of catalyst and directing groups. nih.govrsc.org

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting the reactivity of complex molecules like this compound. monash.eduresearchgate.netrsc.org

DFT calculations can provide detailed insights into the energy landscape of a reaction, allowing for the determination of the relative energies of intermediates and the activation energies of transition states. researchgate.netresearchgate.netrsc.org This information is invaluable for understanding why a particular reaction pathway is favored over another.

For this compound, DFT studies could be employed to:

Calculate the relative energies of the transition states for oxidative addition at the C-6 (C-Br bond) versus the C-4 (C-Cl bond) position, thereby quantifying the kinetic preference for reaction at C-6.

Model the entire catalytic cycle for a cross-coupling reaction, identifying the rate-determining step and providing a detailed understanding of the reaction kinetics. acs.org

Investigate the energetics of different C-H activation pathways to predict the most likely site of functionalization under various conditions.

| Parameter | Description | Application to this compound |

| Reaction Energetics | The study of the energy changes that occur during a chemical reaction. | Comparing the stability of intermediates and products for different reaction pathways. |

| Transition State Analysis | The identification and characterization of the highest energy point along a reaction coordinate. | Determining the activation barriers for competing reaction steps, such as oxidative addition at C-4 vs. C-6. |

| Thermodynamic vs. Kinetic Control | Predicting whether the final product distribution is governed by the relative stability of the products (thermodynamic) or the relative rates of their formation (kinetic). | Understanding the regioselectivity of functionalization reactions. |

This table summarizes the application of DFT in studying the reactivity of this compound.

Molecular modeling can be used to visualize and analyze the interactions between a catalyst and the this compound substrate. researchgate.net These studies can reveal crucial details about the geometry of the catalyst-substrate complex and how non-covalent interactions, such as steric repulsion and electronic stabilization, influence the course of the reaction.

For example, a computational analysis could model the binding of a palladium catalyst to the quinoline. This would help to understand how the steric bulk of the methyl group at C-5 and the electronic properties of the chloro and bromo substituents affect the orientation of the substrate in the catalyst's active site. This, in turn, would provide insights into the observed regioselectivity of the reaction. Studies have shown that such interactions are critical in determining the outcome of catalytic transformations of quinolines. acs.orgrsc.org

Vibrational Spectroscopy and Ab Initio Calculations for Structural Confirmation and Electronic Properties

While specific experimental and theoretical studies on the vibrational spectroscopy of this compound are not extensively documented in publicly available literature, the established methodologies for characterizing similar quinoline derivatives provide a clear framework for how such an analysis would be conducted. Research on related compounds like 6-methylquinoline (B44275) scispace.comresearchgate.net, 6-chloroquinoline (B1265530) dergipark.org.trresearchgate.net, and other substituted quinolines nih.gov demonstrates the powerful combination of vibrational spectroscopy (FT-IR and FT-Raman) with quantum chemical calculations, typically Density Functional Theory (DFT), for comprehensive structural and electronic characterization.

Theoretical calculations, particularly using DFT methods such as B3LYP with basis sets like 6-311++G(d,p), are instrumental in predicting the molecular structure and vibrational frequencies of quinoline derivatives. scispace.comdergipark.org.tr These computational models allow for the optimization of the molecular geometry, yielding key parameters such as bond lengths, bond angles, and dihedral angles. For a definitive structural analysis, these calculated parameters are often compared with experimental data from X-ray crystallography of analogous compounds to validate the accuracy of the theoretical model. dergipark.org.tr

The synergy between theoretical predictions and experimental results is crucial in the assignment of vibrational modes. The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and systematic errors inherent in the computational methods. dergipark.org.tr These scaled frequencies are then correlated with the experimentally recorded FT-IR and FT-Raman spectra. researchgate.netnih.gov The Potential Energy Distribution (PED) analysis is a critical component of this process, enabling the unambiguous assignment of each vibrational band to specific molecular motions, such as stretching, bending, and torsional modes of the quinoline ring and its substituents. researchgate.net

The following table illustrates the kind of detailed vibrational assignments that would be derived from a combined experimental and theoretical study of this compound, based on data for similar molecules.

Table 1: Illustrative Vibrational Assignments for this compound based on DFT/B3LYP/6-311++G(d,p) Calculations

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (PED %) |

| ~3080 | ~3075 | ~3085 | C-H stretching |

| ~1610 | ~1605 | ~1612 | C=C stretching of quinoline ring |

| ~1570 | ~1565 | ~1573 | C=N stretching |

| ~1480 | ~1475 | ~1482 | CH₃ asymmetric bending |

| ~1380 | ~1375 | ~1381 | CH₃ symmetric bending |

| ~1150 | ~1145 | ~1152 | C-Cl stretching |

| ~830 | ~825 | ~833 | C-H out-of-plane bending |

| ~650 | ~645 | ~652 | C-Br stretching |

Note: The data in this table is illustrative and based on typical values for similar halogenated and methylated quinolines. Actual experimental and calculated values for this compound may differ.

Beyond structural confirmation, ab initio calculations provide profound insights into the electronic properties of the molecule. The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally signifies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. The MEP map provides a color-coded representation of the electrostatic potential, where regions of negative potential (typically colored in shades of red) are indicative of electrophilic reactivity, while areas of positive potential (usually in shades of blue) suggest nucleophilic reactivity. This analysis is crucial for understanding intermolecular interactions and the chemical behavior of the molecule.

The table below provides an example of the kind of geometric parameters that would be calculated and compared with experimental data for related structures.

Table 2: Selected Calculated Molecular Geometry Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | ~1.74 | C3-C4-C4a | ~121.0 |

| C5-C(CH₃) | ~1.52 | C4-C4a-N1 | ~118.5 |

| C6-Br | ~1.90 | C5-C6-C7 | ~120.5 |

| C4-C4a | ~1.42 | C4a-C5-C6 | ~119.0 |

| N1-C2 | ~1.37 | Br-C6-C5 | ~119.5 |

| C5-C6 | ~1.39 | Cl-C4-C3 | ~118.0 |

Note: These values are approximations based on DFT calculations for similar substituted quinolines and serve for illustrative purposes.

Advanced Applications of 6 Bromo 4 Chloro 5 Methylquinoline in Organic Synthesis

Building Blocks for Complex Organic Molecules

The differential reactivity of the C-Br and C-Cl bonds in 6-bromo-4-chloro-5-methylquinoline is the cornerstone of its application as a scaffold for intricate molecular designs. The C-Br bond at the 6-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the C-Cl bond at the 4-position. nih.govresearchgate.net This reactivity difference enables a stepwise functionalization strategy.

For instance, a Suzuki-Miyaura coupling can be selectively performed at the C-6 position to introduce an aryl or heteroaryl moiety, leaving the C-4 chloro group intact for subsequent transformations. This second phase can then involve a nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction, often under more forcing conditions, to introduce a different functional group. This sequential approach is instrumental in the synthesis of polysubstituted quinolines with well-defined substitution patterns, which are often key intermediates in the synthesis of pharmaceutically active compounds and other complex natural or designed molecules. The reliability and reproducibility of these cross-coupling reactions have made them a staple in drug discovery for rapidly generating new chemical entities to explore structure-activity relationships (SAR). nih.govdntb.gov.uanih.gov

Synthesis of Diverse Functionalized Quinoline (B57606) Derivatives and Libraries

The robust nature of this compound makes it an ideal starting material for the generation of chemical libraries, which are essential for high-throughput screening in drug discovery. The ability to perform sequential and regioselective reactions at the C-4 and C-6 positions allows for the creation of a large number of analogues from a single, readily accessible core.

Palladium-catalyzed reactions are a primary tool for diversifying the 6-position. researchgate.netresearchgate.net The Buchwald-Hartwig amination, for example, allows for the introduction of a wide array of primary and secondary amines, leading to the formation of C-N bonds crucial for the biological activity of many kinase inhibitors and other therapeutic agents. nih.govresearchgate.net Concurrently, the 4-chloro position can be targeted with various nucleophiles such as amines, alcohols, and thiols to further expand the chemical space of the resulting library.

Below is a representative table of potential diversification points on the this compound scaffold:

| Position | Reaction Type | Reagent Class | Resulting Functional Group |

| C-6 | Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl |

| C-6 | Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino, Alkylamino, Arylamino |

| C-4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| C-4 | Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl |

This combinatorial approach, leveraging the differential reactivity of the two halogen atoms, enables the systematic exploration of the chemical space around the 5-methylquinoline (B1294701) core, facilitating the optimization of biological activity and pharmacokinetic properties.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While direct integration of a pre-formed scaffold like this compound into a classic MCR that builds the quinoline ring itself is less common, its derivatives are prime candidates for post-MCR modifications.

More strategically, functional groups introduced onto the this compound core can participate in subsequent multicomponent reactions. For example, after a selective Sonogashira coupling at the C-6 position to install a terminal alkyne, this new functionality can act as a component in a variety of MCRs, such as the A3 coupling (aldehyde, alkyne, amine) or a cycloaddition reaction. This strategy effectively merges the reliability of cross-coupling chemistry with the complexity-generating power of MCRs.

Precursors for π-Extended Frameworks and Optoelectronic Materials Research

The quinoline ring system is an electron-deficient aromatic structure, making it an attractive component for materials with interesting electronic and photophysical properties. This compound serves as a valuable precursor for the synthesis of π-extended frameworks and materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs).

Through sequential cross-coupling reactions, typically Suzuki or Stille couplings, at both the C-6 and C-4 positions, the quinoline core can be flanked by various aromatic and heteroaromatic units. This process extends the π-conjugation of the molecule, which is a key factor in tuning its electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength. The ability to introduce different substituents at the two positions allows for fine-tuning of the final material's properties. For instance, attaching electron-donating groups can create a push-pull system within the molecule, often leading to desirable charge-transfer characteristics for OLED applications.

The thermal stability and processability of these resulting quinoline-based materials are also critical for their incorporation into electronic devices. The methyl group at the 5-position can enhance solubility and influence the solid-state packing of the molecules, which in turn affects their performance in thin-film applications.

Future Research Directions and Challenges

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often relies on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. nih.govnih.gov The future of synthesizing complex molecules like 6-Bromo-4-chloro-5-methylquinoline hinges on the adoption of green chemistry principles. Research is increasingly focused on developing protocols that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources. rsc.org

Key areas of development include:

Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like water, ionic liquids, or supercritical fluids. tandfonline.comresearchgate.net Water, being non-flammable, inexpensive, and naturally abundant, has shown significant promise in accelerating reaction rates due to hydrophobic effects. tandfonline.com

Catalyst-Free and Metal-Free Reactions: Designing synthetic routes that proceed efficiently without the need for catalysts or by using simple, non-metallic catalysts like molecular iodine or Brønsted acids can significantly reduce environmental impact and simplify product purification. rsc.orgtandfonline.com